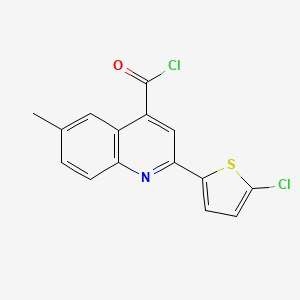

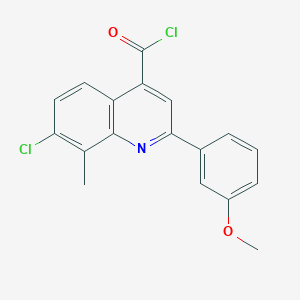

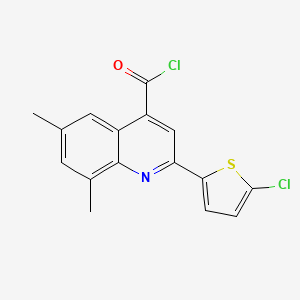

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

Overview

Description

The compound is a complex organic molecule that contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene ring (a type of aromatic compound that contains sulfur), and a carbonyl chloride group (also known as an acyl chloride). These types of compounds are often used in organic synthesis and can exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, the methyl groups, and the carbonyl chloride group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive. This group could undergo reactions with nucleophiles, leading to the replacement of the chloride atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group could make the compound polar and potentially reactive .

Scientific Research Applications

Catalytic Applications

- A chiral NCN ligand, related to the quinoline structure, has been utilized in cyclometalation with Pt(II) and Pd(II) for asymmetric catalysis in aldol and silylcyanation reactions. This showcases the potential of quinoline derivatives in catalysis (Yoon et al., 2006).

Synthetic Chemistry

- Research on 4-oxo-1,4-dihydroquinoline derivatives highlights the reactivity of quinoline structures, indicating their potential in diverse synthetic pathways (Navabeh & Seyed Marziyeh, 2015).

- Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline were studied, providing insights into molecular structures and intermolecular interactions significant for drug development (Rizvi et al., 2008).

- The synthesis of bis(5-chloro-8-hydroxyquinolinium) tetrachloridopalladate(II) demonstrates the use of quinoline compounds in creating biologically active complexes (Vranec, Potočňák & Repovský, 2012).

Analytical Chemistry

- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (Yoshida, Moriyama & Taniguchi, 1992).

Medicinal Chemistry

- Lithium chloride-induced dissociation studies in palladium(II) complexes with quinoline ligands provide insights relevant to the development of pharmaceuticals (Ryabov, 1984).

Organic Chemistry

- The chemistry of substituted quinolines, specifically thieno[2,3-b] and thiopyrano[2,3-b]quinolines, presents a diverse range of synthetic routes and potential applications in organic synthesis (Kiran et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to targetProthrombin and Coagulation factor X . These proteins play a crucial role in the blood coagulation cascade, which is a complex process that leads to the formation of a clot to prevent excessive bleeding following an injury.

Mode of Action

Based on its potential targets, it may interact with the active sites of prothrombin and coagulation factor x, influencing their activity and thereby affecting the blood coagulation process .

Biochemical Pathways

The compound likely affects the blood coagulation cascade , given its potential targets . This cascade is a series of reactions that ultimately lead to the formation of a fibrin clot. By interacting with Prothrombin and Coagulation factor X, the compound could potentially alter the kinetics of these reactions, thereby influencing the formation of the clot.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. Given its potential targets, it may influence the blood coagulation process, potentially leading to alterations in clot formation .

Future Directions

properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZUOFFDAZFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

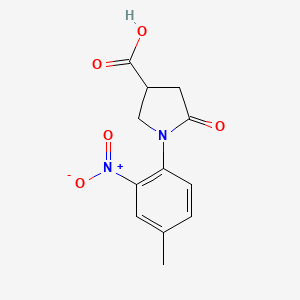

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.